1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their versatile binding properties and are frequently used as building blocks in drug discovery. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydryl-piperazine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and piperazine derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an inhibitor of certain cancer cell lines, such as MDA-MB-231 human breast cancer cells.
Industrial Applications: Piperazine derivatives are used as raw materials for the production of epoxy resins, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, its inhibitory activity against cancer cell lines may involve the disruption of key signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
1-Benzhydryl-4-((2-fluorophenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a similar structure but with a toluene sulfonyl group instead of a fluorophenyl sulfonyl group.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: This derivative contains a nitro group and has been investigated for its potential pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and binding affinities compared to other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-4-(2-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O2S/c24-21-13-7-8-14-22(21)29(27,28)26-17-15-25(16-18-26)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSKMLKGTKVOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.